molecular formula C21H28ClNO B1675120 Levomethadone hydrochloride CAS No. 5967-73-7

Levomethadone hydrochloride

Cat. No.: B1675120
CAS No.: 5967-73-7
M. Wt: 345.9 g/mol
InChI Key: FJQXCDYVZAHXNS-UNTBIKODSA-N
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Description

Levomethadone, also known as L-Polamidon, is a synthetic opioid analgesic and antitussive. It is marketed in Europe and is used for pain management and in opioid maintenance therapy . It is the main therapeutic component of methadone . It is used for narcotic maintenance in place of, or in some cases alongside as an alternative, to racemic methadone .


Molecular Structure Analysis

Levomethadone hydrochloride has a molecular formula of C21H28ClNO . Its average mass is 345.906 Da and its monoisotopic mass is 345.185944 Da . It belongs to the class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Physical and Chemical Properties Analysis

This compound has a high bioavailability . It has a protein binding of 60–90% and an elimination half-life of approximately 18 hours . It is soluble in water .

Future Directions

Levomethadone is considered a cost-effective alternative for individuals not responding to other opioid agonists in order to increase retention and reduce illicit opioid use . There is a need to improve planning of actions and self-management, and to reduce fragmentation of ancillary services available, drug policies, and treatment philosophies on a global scale .

Properties

CAS No.

5967-73-7

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride

InChI

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1

InChI Key

FJQXCDYVZAHXNS-UNTBIKODSA-N

Isomeric SMILES

CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Appearance

Solid powder

125-56-4
1095-90-5

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

76-99-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amidone
Biodone
Dolophine
Hydrochloride, Methadone
Metadol
Metasedin
Methaddict
Methadone
Methadone Hydrochloride
Methadose
Methex
Phenadone
Phymet
Physeptone
Pinadone
Symoron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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